![molecular formula C7H13N3O B1297181 1,3,8-Triazaspiro[4.5]decan-2-one CAS No. 561314-52-1](/img/structure/B1297181.png)

1,3,8-Triazaspiro[4.5]decan-2-one

Vue d'ensemble

Description

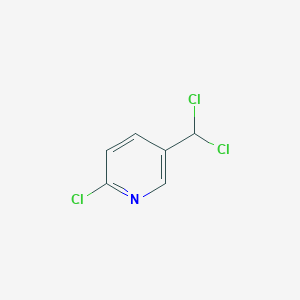

“1,3,8-Triazaspiro[4.5]decan-2-one” is a chemical compound with the molecular formula C7H13N3O . It has an average mass of 155.198 Da and a monoisotopic mass of 155.105865 Da .

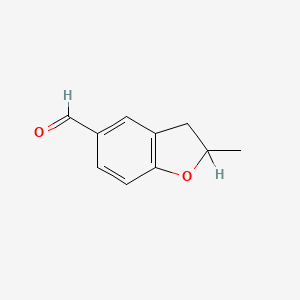

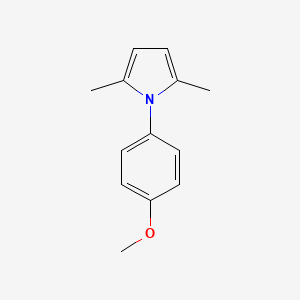

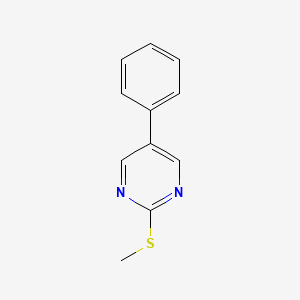

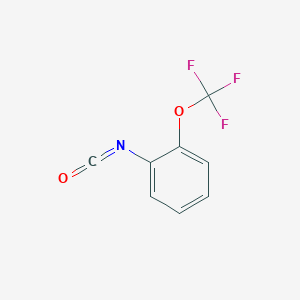

Molecular Structure Analysis

The molecular structure of “1,3,8-Triazaspiro[4.5]decan-2-one” includes 7 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The structure is spirocyclic, meaning it contains a single atom that is a member of two rings .

Physical And Chemical Properties Analysis

“1,3,8-Triazaspiro[4.5]decan-2-one” has a density of 1.2±0.1 g/cm3, a boiling point of 418.3±45.0 °C at 760 mmHg, and a flash point of 203.8±28.9 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and no freely rotating bonds .

Applications De Recherche Scientifique

Inhibition of Permeability Transition Pores

1,3,8-Triazaspiro[4.5]decan-2-one derivatives have been found to inhibit permeability transition pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism . This mechanism prevents Oligomycin A-Related Side Effects . This is particularly important in the context of ischemia reperfusion injury (IRI), where the c subunit of ATP synthase (Csub) has been identified as one of the PTP-forming proteins and as a target for cardioprotection .

Mécanisme D'action

While the specific mechanism of action for “1,3,8-Triazaspiro[4.5]decan-2-one” is not available in the literature, related compounds have been studied for their biological activity. For example, simufilam, a related compound, binds to filamin, a ubiquitous scaffolding protein and regulator of the actin cytoskeleton . This interaction has been reported to trigger tau phosphorylation and synaptic dysfunction in some experimental systems .

Propriétés

IUPAC Name |

1,3,8-triazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c11-6-9-5-7(10-6)1-3-8-4-2-7/h8H,1-5H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZONOPLKJMTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12CNC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327543 | |

| Record name | 1,3,8-Triazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,8-Triazaspiro[4.5]decan-2-one | |

CAS RN |

561314-52-1 | |

| Record name | 1,3,8-Triazaspiro[4.5]decan-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561314-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,8-Triazaspiro[4.5]decan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 1,3,8-triazaspiro[4.5]decan-2-one derivatives influence their binding affinity for the tachykinin NK2 receptor?

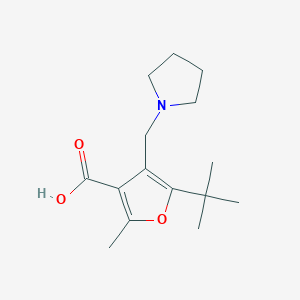

A1: The research primarily focused on 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidine derivatives and their structure-activity relationship concerning NK2 receptor binding. While the provided abstract doesn't offer specific data on modifications to the 1,3,8-triazaspiro[4.5]decan-2-one core itself, it highlights that replacing the phenyl ring in the lead compound, 3-benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5] decan-2-one (3a), with other aromatic rings led to a significant decrease in binding affinity []. This suggests that the phenyl ring plays a crucial role in receptor interaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B1297118.png)